2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone
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Overview
Description
2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone is a complex organic compound that features a biphenyl group, a bromophenoxy group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone typically involves multiple steps. One common approach is to start with the biphenyl-4-yloxy group and introduce the piperazine ring through a nucleophilic substitution reaction. The bromophenoxy group is then added via an acylation reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of advanced materials.
Mechanism of Action
The mechanism of action for 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The biphenyl and bromophenoxy groups may facilitate binding to hydrophobic pockets, while the piperazine ring could interact with polar or charged residues .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yl [4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]methanone: Similar structure but with a methoxy group instead of an acetyl group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring and is used as an acetylcholinesterase inhibitor.
Properties
Molecular Formula |
C26H25BrN2O4 |
---|---|
Molecular Weight |
509.4 g/mol |
IUPAC Name |
1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C26H25BrN2O4/c27-22-8-12-24(13-9-22)33-19-26(31)29-16-14-28(15-17-29)25(30)18-32-23-10-6-21(7-11-23)20-4-2-1-3-5-20/h1-13H,14-19H2 |
InChI Key |
JWGMJUWXJCVKAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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